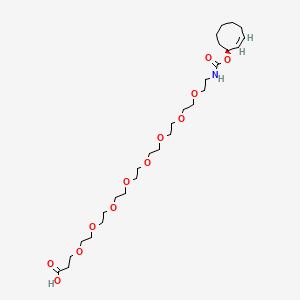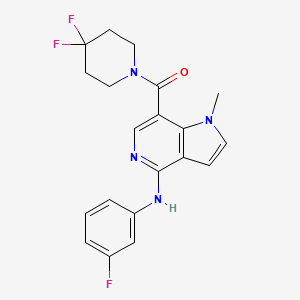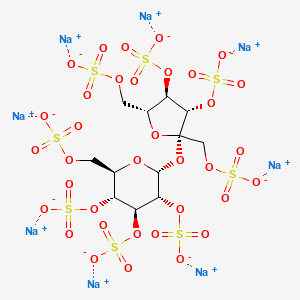
Sucrose octasulfate (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose octasulfate (sodium) is an organic sulfur compound known for its unique chemical properties and applications. It is a white solid that is sparingly soluble in water and is primarily used as a surfactant due to its excellent emulsifying, dispersing, wetting, and micelle-forming properties . The compound is also known for its role in enhancing the absorption and penetration of pesticides in agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose octasulfate (sodium) is typically synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions must be carefully controlled, including temperature and time, to ensure the complete sulfation of the hydroxyl groups on the sucrose molecule . The resulting product is then neutralized with sodium hydroxide to form the sodium salt of sucrose octasulfate .
Industrial Production Methods
In industrial settings, the production of sucrose octasulfate (sodium) involves large-scale reactions with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The process requires stringent control of reaction parameters to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose octasulfate (sodium) primarily undergoes substitution reactions where the hydroxyl groups of sucrose are replaced by sulfate groups . It can also participate in complex formation reactions with metal ions, such as aluminum, to form compounds like sucralfate .
Common Reagents and Conditions
The common reagents used in the synthesis of sucrose octasulfate (sodium) include sulfur trioxide, chlorosulfonic acid, and pyridine . The reaction conditions typically involve controlled temperatures and the presence of an organic base to facilitate the sulfation process .
Major Products Formed
The major product formed from the sulfation of sucrose is sucrose octasulfate (sodium), which can further react with metal ions to form complexes like sucralfate .
Applications De Recherche Scientifique
Sucrose octasulfate (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Studied for its potential antiulcer and antipeptic activities.
Medicine: Utilized in the formulation of sucralfate, a medication used to treat gastric and duodenal ulcers.
Industry: Employed as an additive in agricultural products to enhance the efficacy of pesticides.
Mécanisme D'action
Sucrose octasulfate (sodium) exerts its effects by forming a complex with positively charged proteins in exudates, creating a viscous, adhesive substance that protects the gastric lining against peptic acid, pepsin, and bile salts . This protective layer acts locally to shield the mucosa from damage . Additionally, sucrose octasulfate (sodium) can form a thin film on mucosal surfaces, providing a barrier against irritants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose sulfate: Similar in structure but lacks the complete sulfation of all hydroxyl groups.
Sucralfate: A complex formed by the reaction of sucrose octasulfate (sodium) with aluminum hydroxide.
Sorbitan esters: Used as emulsifiers but differ in their chemical structure and properties.
Uniqueness
Sucrose octasulfate (sodium) is unique due to its complete sulfation, which imparts distinct chemical properties such as high polarity and acidity . This makes it particularly effective as a surfactant and in forming protective barriers in medical applications .
Propriétés
Formule moléculaire |
C12H14Na8O35S8 |
|---|---|
Poids moléculaire |
1158.7 g/mol |
Nom IUPAC |
octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clé InChI |
CPRSOZZDECJZKH-QRDGSJRXSA-F |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


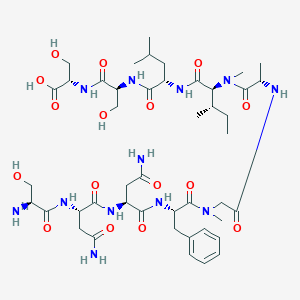
![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)

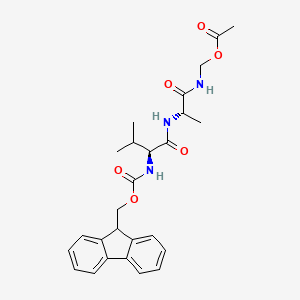
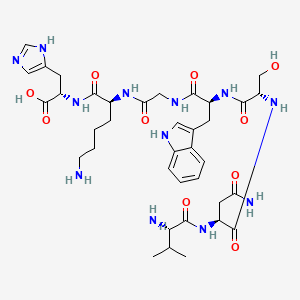
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
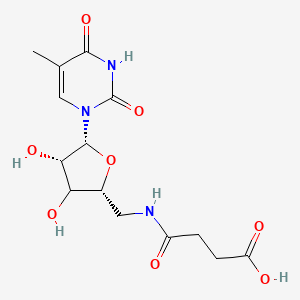
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)

